Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
CAS No.: 951948-27-9
Cat. No.: VC5248716
Molecular Formula: C23H20F3NO7
Molecular Weight: 479.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951948-27-9 |
|---|---|
| Molecular Formula | C23H20F3NO7 |
| Molecular Weight | 479.408 |
| IUPAC Name | methyl 4-[[9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
| Standard InChI | InChI=1S/C23H20F3NO7/c1-30-10-9-27-11-16-17(32-12-27)8-7-15-18(28)20(21(23(24,25)26)34-19(15)16)33-14-5-3-13(4-6-14)22(29)31-2/h3-8H,9-12H2,1-2H3 |
| Standard InChI Key | DQLKFOMNJJTYJM-UHFFFAOYSA-N |
| SMILES | COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)OC1 |
Introduction
Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e] oxazin-3-yl)oxy)benzoate is a complex organic compound belonging to the class of oxazines. This compound features a unique chromeno-oxazine framework and various functional groups, making it of interest in medicinal chemistry, particularly for its potential as an antibacterial agent.
Synthesis and Chemical Reactions
The synthesis of Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e] oxazin-3-yl)oxy)benzoate involves several steps, typically requiring controlled conditions such as specific temperatures and catalysts to enhance yields. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the compound.
Potential Applications
This compound is primarily investigated for its potential therapeutic applications, particularly as an antibacterial agent. Its mechanism of action likely involves the inhibition of key bacterial enzymes such as enoyl-acyl carrier protein reductase (FabI), which is critical in bacterial fatty acid synthesis pathways.
Research Findings
Inhibition studies suggest that compounds with similar structures can effectively disrupt bacterial growth by interfering with lipid biosynthesis pathways. The unique structure of Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e] oxazin-3-yl)oxy)benzoate positions it as a significant subject for ongoing research in medicinal chemistry and drug development.
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